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Compound of Interest

Compound Name: Tin-ZINC

This technical support center provides researchers, scientists, and engineers with
comprehensive troubleshooting guides and frequently asked questions to address void
formation in Tin-Zinc (Sn-Zn) solder joints.

Frequently Asked Questions (FAQS)

Q1: What are voids in the context of solder joints?

Al: Solder joint voids are empty spaces, gaps, or pockets that form within the solder
connection between a component and a printed circuit board (PCB).[1][2] These spaces do not
contain solder and are typically filled with trapped gases, air, or flux residues that did not
escape before the solder solidified.[1][2][3] Voids can be categorized into several types,
including macro voids, micro voids, and shrinkage voids, each differing in size, cause, and
location.[3][4]

Q2: Why is minimizing void formation in Sn-Zn solder joints critical for my research?

A2: Excessive voiding is considered a defect because it can significantly compromise the
integrity and reliability of electronic assemblies.[2] Voids create mechanical weaknesses that
can lead to cracks, reduce the joint's current-carrying capacity, and lower its thermal
conductivity.[2] For applications requiring effective heat dissipation, such as with high-power
components, voids can hinder thermal transfer and lead to component failure.[5][6] For high-
density components, void percentages above 25% are often considered a risk to long-term
reliability.[7]
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Q3: What are the primary causes of void formation?

A3: Void formation is primarily caused by the entrapment of gases that fail to escape the
molten solder during the reflow process.[1][8] The main sources of these gases are:

o Solder Paste Outgassing: The flux in the solder paste releases volatile materials and gases
as it activates and evaporates during heating.[5][7][8]

e Improper Reflow Profile: An unoptimized heating profile, such as a rapid temperature ramp-
up or insufficient peak temperature, can lead to violent outgassing or prevent complete
solder wetting.[5][7]

» Surface Contamination: Moisture, oxides, or other residues on PCB pads or component
leads can vaporize during reflow, forming bubbles.[7]

o Component and PCB Design: Factors like via-in-pad designs can trap air, and the choice of
surface finish can affect how well the solder wets the surface, influencing gas escape.[7][9]
[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your soldering experiments.

Q4: My Sn-Zn solder joints exhibit a high percentage of voids. Which process parameters
should I investigate first?

A4: The reflow profile is one of the most critical factors influencing void formation.[1][5] If you
are experiencing high void levels, you should first optimize your reflow profile.

o Preheat/Soak Stage: A low preheat temperature or insufficient soak time may not allow the
volatile solvents in the flux to fully evaporate before the solder melts.[2][3] Try extending the
preheat or soak time to allow these volatiles to escape.[2][11]

» Ramp Rate: A ramp rate that is too high can cause rapid, violent outgassing, trapping
bubbles within the solder.[5]

o Peak Temperature and Time Above Liquidus (TAL): The peak temperature and the duration
the solder remains molten (TAL) are critical. Insufficient temperature or time may lead to poor
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wetting, which can trap gases.[8] Conversely, an excessively high peak temperature can
sometimes generate additional gases from the flux.[1][5] A longer TAL generally allows more
time for bubbles to escape.[8] However, the effect can be flux-dependent.[8]

Q5: How does my choice of solder paste and flux affect voiding in Sn-Zn joints?
A5: The solder paste and flux chemistry are major contributors to void formation.[1][12][13]

o Flux Activity & Volatiles: The primary role of flux is to remove oxides, but the chemical
reactions involved can generate by-products like water vapor, which form voids.[12] Fluxes
with higher activity can sometimes reduce voids by improving wetting, but can also increase
outgassing.[12][14] Low-voiding solder paste formulations are designed to minimize
outgassing by using solvents with higher boiling points and optimized activator packages.[3]
[12]

e Solder Powder: The grain size of the solder paste alloy can influence voiding; a clear
correlation has been found between solder ball diameter and void percentage.[14]

» Solder Alloy: Different solder alloys exhibit different voiding characteristics.[13] SnAgCu
alloys, for instance, have a higher surface tension than traditional tin-lead solders, which can
make it more difficult for volatiles to escape.[9] The melting range of the alloy can also play a
role; some studies suggest that a wider melting range may help decrease voiding.[10]

Q6: Can the surface finish on my PCB and components contribute to void formation?

A6: Yes, the surface finish plays a major role in voiding as it directly impacts the solder's
wetting behavior.[9][10]

o Wettability: Surfaces that are more difficult for solder to wet, such as Organic Solderability
Preservative (OSP) over copper, can lead to higher voiding because poor wetting can trap
gases.[6][10]

o Common Finishes: Studies have shown that finishes like Electroless Nickel Immersion Gold
(ENIG) or Immersion Silver (ImAg) often result in lower voiding compared to bare copper or
OSP, as they promote faster and more complete wetting, allowing gases to escape more
easily.[9][15] The thickness of the metallization layer can also be a factor.[14]
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Q7: I'm working with Bottom Terminated Components (BTCs) like QFNs and observe significant
voiding on the thermal pad. What specific actions can | take?

AT7: BTCs are particularly prone to voiding due to the large thermal pad and the confined
space, which restricts gas escape routes.[6]

» Stencil Design: The design of the stencil used to print the solder paste is critical. Instead of a
single large opening for the thermal pad, use a windowpane or checkerboard pattern. This
breaks up the large deposit, creating channels for outgassing volatiles to escape from
underneath the component.[10][11] Reducing the solder paste coverage area to 50-80% can
also significantly reduce voiding.[10]

¢ Via-in-Pad: If you have vias in the thermal pad, ensure they are properly filled or tented.
Open vias can act as a pathway for gases from within the PCB to escape up into the solder
joint during reflow, causing voids.[5][7]

» Vacuum Reflow: For the most critical applications, vacuum reflow soldering is a highly
effective method. By subjecting the assembly to a vacuum while the solder is molten,
trapped volatiles and bubbles are actively removed from the joint, dramatically reducing void
percentages.[3][15]

Visual Guides and Workflows
Diagram 1: Root Causes of Void Formation
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Figure 1: Key Factors Contributing to Solder Joint Voiding

Click to download full resolution via product page

Caption: Key factors contributing to solder joint voiding.

Diagram 2: Troubleshooting Workflow for Void
Reduction
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Figure 2: A Step-by-Step Workflow for Diagnosing and Mitigating Voids
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Caption: A workflow for diagnosing and mitigating voids.
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Quantitative Data Summary

The following tables summarize key experimental parameters and their impact on void
formation, based on studies of lead-free solders. These principles are generally applicable to
Sn-Zn systems, but specific values may require optimization.

Table 1: Effect of Reflow Profile Parameters on Voiding
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Parameter
Variation

Condition 1

Void %
(Typical)

Condition 2

Void %
(Typical)

Rationale

Soak Time

Short Soak

Higher

Extended
Soak

Lower

Allows more
time for
volatile
components
of the flux to
outgas before
the solder
fully reflows.
[2][11]

Peak

Temperature

Low Peak
(~235°C)

Higher

Standard
Peak
(~245°C)

Lower

Higher peak
temperatures
can reduce
voiding to a
certain extent
by improving
wetting and
allowing
gases to

escape.[14]

Time Above

Liquidus

Short TAL

Higher

Longer TAL

Lower

Provides a
larger window
for trapped
bubbles to
escape from
the molten
solder,
though this
can be flux-

dependent.[8]

Table 2: Influence of PCB Surface Finish on Voiding
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Surface Finish

Relative Voiding Tendency

Primary Reason

OSP (Organic Solderability

Preservative)

Higher

More difficult to wet, which can
lead to the entrapment of flux
and volatiles.[9][10]

Immersion Tin (ImSn)

Moderate

Provides good solderability, but
performance can be influenced
by the thickness and condition
of the tin layer.[14][16]

Immersion Silver (ImAQ)

Lower

Offers excellent wettability,
allowing gases to escape more

freely during reflow.[9]

ENIG (Electroless Nickel

Immersion Gold)

Lower

Provides a highly solderable
and robust surface, leading to
rapid wetting and reduced void
formation.[9][15][16]

Experimental Protocols

Protocol 1: Evaluating the Effect of Reflow Profile on Sn-Zn Solder Voiding

1. Objective: To determine the optimal reflow soldering profile for minimizing void formation in

Sn-Zn solder joints for a specific component type and PCB design.

2. Materials & Equipment:

o Test PCBs with appropriate surface finish (e.g., ENIG).

e Target components (e.g., QFNs or other BTCS).

e Sn-Zn based solder paste.

« Stencil printer and stencil with optimized apertures.

e Pick-and-place machine.
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Forced convection reflow oven with a thermocouple profiling system.

X-ray inspection system with void calculation software.

. Methodology:

Sample Preparation: Clean all test PCBs and components to remove any contaminants.

Solder Paste Printing: Using the stencil printer, apply the Sn-Zn solder paste to the pads of
the test PCBs. Ensure a consistent and uniform deposition.

Component Placement: Use the pick-and-place machine to accurately position the
components onto the solder paste deposits.

Reflow Profile Groups:

o Group A (Control): Process boards using the solder paste manufacturer's standard
recommended reflow profile. Attach a thermocouple to a test board to record the actual
profile.

o Group B (Extended Soak): Modify the profile to increase the soak time by 30-50%
compared to the control, while keeping other parameters constant.

o Group C (Increased Peak Temp): Modify the profile to increase the peak temperature by 5-
10°C compared to the control.

o Group D (Reduced Ramp Rate): Modify the profile to decrease the ramp-up rate, allowing
for more gradual heating.

Reflow Soldering: Process a statistically significant number of boards (e.g., n=5) for each
experimental group through the reflow oven.

Analysis:

o After cooling, visually inspect the solder joints for any obvious defects.

o Use the X-ray inspection system to analyze the target solder joints (e.g., the central
thermal pad of a QFN).
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o Utilize the system's software to calculate the void percentage for each joint.

o Data Interpretation: Compare the average void percentages across all groups. Use the data
to identify which profile modification had the most significant positive impact on reducing
voids. The results will guide the establishment of an optimized reflow process for your
specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

 To cite this document: BenchChem. [Technical Support Center: Minimizing Void Formation in
Tin-Zinc Solder Joints]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8454451#minimizing-void-formation-in-tin-zinc-
solder-joints]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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